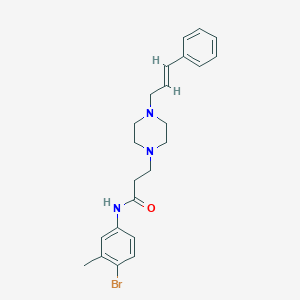
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a brominated aromatic ring, a piperazine moiety, and a propenyl group, making it a versatile molecule for chemical modifications and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-3-methylphenyl.
Amidation: The brominated product is then reacted with 3-(4-piperazinyl)propanamide under basic conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is studied for its potential as a ligand for receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
Medically, this compound is explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and piperazine moiety allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as modulation of neurotransmitter activity or inhibition of enzyme function.
相似化合物的比较
Similar Compounds
N-(4-bromo-3-methylphenyl)benzamide: Similar structure but lacks the piperazine and propenyl groups.
N-(4-methoxyphenyl)-3-bromo-: Similar brominated aromatic ring but different substituents.
Uniqueness
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is unique due to its combination of a brominated aromatic ring, a piperazine moiety, and a propenyl group. This combination provides a versatile platform for chemical modifications and biological interactions, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H28BrN3O |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H28BrN3O/c1-19-18-21(9-10-22(19)24)25-23(28)11-13-27-16-14-26(15-17-27)12-5-8-20-6-3-2-4-7-20/h2-10,18H,11-17H2,1H3,(H,25,28)/b8-5+ |
InChI 键 |
JRETUHZRKDIGLD-VMPITWQZSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
手性 SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248017.png)
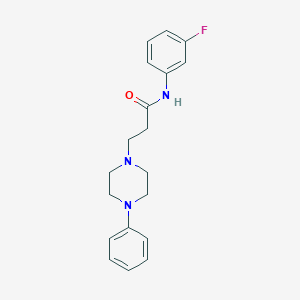
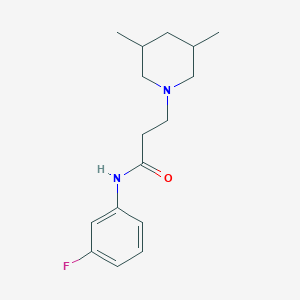
![Ethyl 1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248020.png)
![ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248022.png)
![3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248023.png)
![1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248026.png)
![3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248027.png)
![3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248028.png)
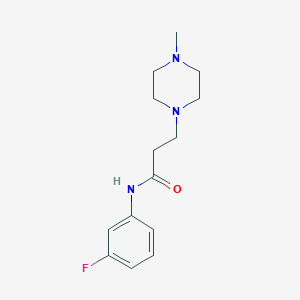
![3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248031.png)
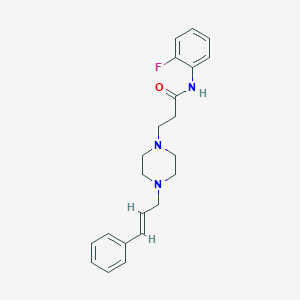
![N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248037.png)
![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248038.png)
